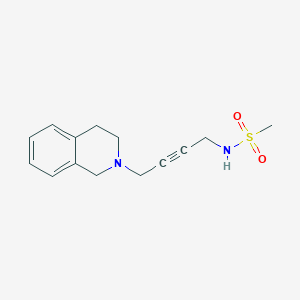

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide

Description

"N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide" is a synthetic organic compound featuring a methanesulfonamide group linked to a but-2-yn-1-yl chain, which is further substituted with a 3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-19(17,18)15-9-4-5-10-16-11-8-13-6-2-3-7-14(13)12-16/h2-3,6-7,15H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYHGBSZTSZMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153745 | |

| Record name | N-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-butyn-1-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351647-28-3 | |

| Record name | N-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-butyn-1-yl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351647-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-butyn-1-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach might include:

Formation of the 3,4-dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Attachment of the but-2-yn-1-yl chain: This step may involve a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide using a palladium catalyst.

Introduction of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activity due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 3,4-dihydroisoquinoline core but differ in substituents and linker groups. Key comparisons are summarized below:

Key Observations :

Linker Flexibility vs. Rigidity: The target compound’s but-2-yn-1-yl linker introduces rigidity due to the alkyne bond, which may enhance binding specificity compared to the more flexible hydroxypropyl linkers in analogs .

Functional Group Impact :

- Methanesulfonamide in the target compound may enhance solubility and metabolic stability compared to benzamide or picolinamide groups in analogs .

- The tetrahydro-2H-pyran-4-yl group in one analog introduces steric bulk, which could hinder binding in narrow active sites but improve selectivity .

Synthetic Challenges: Alkyne-containing compounds (like the target) often require specialized handling (e.g., Sonogashira coupling), whereas hydroxypropyl-linked analogs are synthesized via straightforward amide couplings . Lower yields in reductive amination steps (e.g., 48.9% for tetrahydro-2H-pyran-4-yl analog) highlight the complexity of introducing cyclic ether moieties .

Computational and Pharmacological Insights

While the provided evidence lacks direct pharmacological data for the target compound, computational methods like Glide docking () suggest that rigid alkyne linkers could improve binding pose accuracy compared to flexible analogs. For example:

- Glide’s OPLS-AA force field and Monte Carlo sampling achieve <1 Å RMSD deviations in ligand poses, critical for evaluating interactions with the dihydroisoquinoline core .

- Methanesulfonamide’s polar sulfonyl group may form hydrogen bonds with protease active sites, analogous to sulfonamide inhibitors in other systems .

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Structural Features

The compound incorporates several significant structural elements:

- Dihydroisoquinoline moiety : Known for diverse biological activities, particularly in neuropharmacology and anticancer research.

- Alkyne linker : This feature allows participation in click chemistry, facilitating the development of libraries for biological evaluation.

- Methanesulfonamide group : This functional group is crucial for enhancing solubility and may influence pharmacokinetic properties.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anticancer Properties

Compounds containing indole and isoquinoline structures are often linked to anticancer activity. The unique combination in this compound may enhance its efficacy against various cancer types. Preliminary studies indicate potential inhibitory effects on tumor cell proliferation, particularly in models of leukemia and solid tumors .

2. Neuroprotective Effects

The dihydroisoquinoline component is associated with neuroprotective properties. Research suggests that derivatives of this structure can protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .

3. Antimicrobial Activity

Several studies have reported that related compounds exhibit antimicrobial properties against a range of pathogens. While specific data on this compound's antimicrobial activity is limited, the structural similarities to known antimicrobial agents suggest potential effectiveness .

Case Study 1: Anticancer Activity

A study explored the effects of various derivatives of isoquinoline on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against leukemia cells with IC50 values ranging from 100 nM to 500 nM .

Case Study 2: Neuroprotection

In a model of neurodegeneration, compounds derived from dihydroisoquinoline showed protective effects against glutamate-induced toxicity in neuronal cells. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and promote cell survival .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.